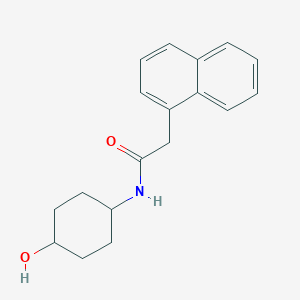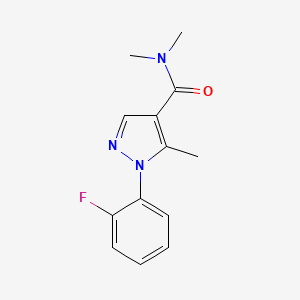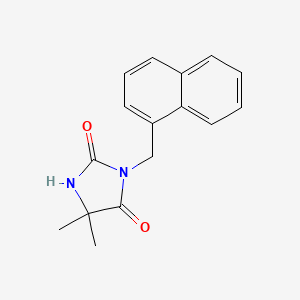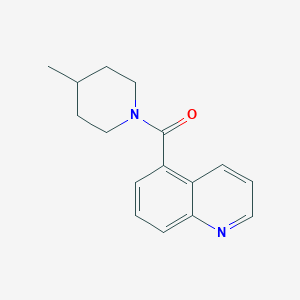![molecular formula C17H14F3N3O2S B7474100 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide](/img/structure/B7474100.png)
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
作用機序
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a critical role in the survival and proliferation of cancer cells. By blocking the activity of BTK, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide prevents cancer cells from signaling to each other and promotes their death.
Biochemical and Physiological Effects
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical studies and has shown minimal toxicity in animal models. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to penetrate the blood-brain barrier, which may be useful in the treatment of brain tumors.
実験室実験の利点と制限
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has several advantages for use in lab experiments. It is a highly selective inhibitor of BTK, which reduces the risk of off-target effects. It has also been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has some limitations, including its relatively low solubility in water and its potential for metabolic instability.
将来の方向性
There are several future directions for the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide. One area of interest is the use of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in combination with other cancer therapies, such as immunotherapy or targeted therapies. Another area of interest is the development of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide analogs with improved pharmacokinetic properties or greater selectivity for BTK. Finally, there is a need for further preclinical and clinical studies to determine the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
Conclusion
In conclusion, 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its mechanism of action, favorable pharmacokinetic profile, and potential for use in combination with other cancer therapies make it an attractive candidate for further development. However, further research is needed to fully understand the safety and efficacy of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide in the treatment of cancer.
合成法
The synthesis of 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide involves a multi-step process that begins with the reaction of 2-(trifluoromethyl)quinoline-4-carbaldehyde with methylamine to form 2-(trifluoromethyl)quinolin-4-amine. The resulting compound is then reacted with 4-chloromethylbenzenesulfonyl chloride to form 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide.
科学的研究の応用
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has been extensively studied in preclinical models of cancer and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be particularly effective in the treatment of lymphoma and other hematological malignancies. 4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide has also been shown to have synergistic effects when used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
4-[[[2-(trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c18-17(19,20)16-9-15(13-3-1-2-4-14(13)23-16)22-10-11-5-7-12(8-6-11)26(21,24)25/h1-9H,10H2,(H,22,23)(H2,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXWSAUCDIARLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[[2-(Trifluoromethyl)quinolin-4-yl]amino]methyl]benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)


![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)
![2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)

![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)




![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)